2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structural features and potential applications. This compound belongs to the class of hexahydropyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization to form the hexahydropyrrolo[1,2-a]pyrazine core . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Chemischer Reaktionen
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be compared with other similar compounds such as:
- Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
- Hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-one These compounds share a similar core structure but differ in their substituents and specific properties. The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C14H18N2O |
---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-benzyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one |
InChI |
InChI=1S/C14H18N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI-Schlüssel |
ZPTXWXVQWSAOBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC(=O)CC2CN1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.